Bis(phenylthio)methane
Overview
Description
Bis(phenylthio)methane: is an organic compound with the molecular formula C₁₃H₁₂S₂ and a molecular weight of 232.36 g/mol . It is also known by other names such as formaldehyde diphenyl mercaptal and bis(thiophenoxy)methane . This compound is characterized by the presence of two phenylthio groups attached to a central methylene group, making it a dithioether .
Preparation Methods
Synthetic Routes and Reaction Conditions:
Reaction of Thiophenol with Dichloromethane: One common method involves the reaction of thiophenol with dichloromethane in the presence of a base such as triethylamine.
Reaction of Thiophenol with Dimethoxymethane: Another method involves the hydrogen chloride-catalyzed reaction of thiophenol with dimethoxymethane.
Industrial Production Methods: Industrial production methods for bis(phenylthio)methane are similar to the synthetic routes mentioned above, with optimizations for large-scale production. These methods typically involve the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Bis(phenylthio)methane can undergo oxidation reactions to form sulfoxides and sulfones.
Reduction: It can be reduced to form thiols.
Substitution: The compound can participate in nucleophilic substitution reactions, where the phenylthio groups can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are commonly used.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry:
Synthesis of Vinyl Sulfides: Bis(phenylthio)methane is used as an acyl anion equivalent in the preparation of vinyl sulfides.
Coordination Chemistry: It forms coordination complexes with metals such as silver and rhodium.
Biology and Medicine:
Drug Development: The compound’s derivatives are explored for potential pharmaceutical applications due to their unique chemical properties.
Industry:
Mechanism of Action
Molecular Targets and Pathways: Bis(phenylthio)methane acts as a ligand in coordination chemistry, forming complexes with metal ions . The phenylthio groups can donate electron density to the metal center, stabilizing the complex and influencing its reactivity . This property is utilized in various catalytic processes and material synthesis .
Comparison with Similar Compounds
- Diphenylthiomethane
- Formaldehyde diphenyl mercaptal
- Bis(thiophenoxy)methane
Uniqueness: Bis(phenylthio)methane is unique due to its ability to form stable coordination complexes with a variety of metal ions, making it a versatile ligand in coordination chemistry . Its dual phenylthio groups provide a balance of steric and electronic properties that are advantageous in many synthetic applications .
Properties
IUPAC Name |
phenylsulfanylmethylsulfanylbenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12S2/c1-3-7-12(8-4-1)14-11-15-13-9-5-2-6-10-13/h1-10H,11H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHUPZVIALZHGGP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)SCSC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20189083 | |
Record name | (Methylenebis(thio))bisbenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20189083 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3561-67-9 | |
Record name | 1,1′-[Methylenebis(thio)]bis[benzene] | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3561-67-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Bis(phenylthio)methane | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003561679 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3561-67-9 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=65477 | |
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Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | (Methylenebis(thio))bisbenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20189083 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | [methylenebis(thio)]bisbenzene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.568 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | Bis(phenylthio)methane | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3EEZ74862L | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the basic structural information for Bis(phenylthio)methane?
A1: this compound has the molecular formula C13H12S2 and a molecular weight of 232.36 g/mol []. Its structure consists of a central methylene group (CH2) flanked by two phenylthio groups (C6H5S).
Q2: How is this compound typically synthesized?
A2: Several methods can synthesize this compound, all starting from benzenethiol (Thiophenol). Common approaches include:
- Reaction with diiodomethane: This older method involves reacting diiodomethane (CH2I2) with sodium benzenethiolate (PhSNa), generated from benzenethiol and sodium hydroxide in ethanol [].
- Reaction with dichloromethane: Dichloromethane (CH2Cl2) can replace the more expensive diiodomethane. This reaction can be done with triethylamine or under phase-transfer conditions using potassium carbonate and benzyltriethylammonium chloride [].
- Reaction with dimethoxymethane: A more recent and effective method involves the hydrogen chloride-catalyzed reaction of benzenethiol with dimethoxymethane [].
Q3: What are the primary applications of this compound in organic synthesis?
A3: this compound is a valuable reagent in organic synthesis, primarily for:
- Formyl anion equivalent: Its lithio derivative serves as a formyl anion equivalent, enabling the synthesis of aldehydes [, , ].
- Phenyl vinyl sulfide synthesis: It acts as a precursor for the preparation of phenyl vinyl sulfides, important building blocks in organic synthesis [].
- α-(Phenylthio) ketone synthesis: It is utilized in the synthesis of α-(phenylthio) ketones, which can be further functionalized [].
Q4: Can you describe the reactivity of the lithio derivative of this compound and its use in aldehyde synthesis?
A4: The α-lithio derivative of this compound reacts with trialkylboranes to produce aldehydes in good yields [, ]. This reaction proceeds through the formation of an organoboron intermediate, which upon oxidation, yields the desired aldehyde.
Q5: How does the structure of this compound influence its coordination chemistry with silver(I) salts?
A5: this compound acts as a flexible bidentate ligand with silver(I) salts, forming 1D-coordination polymers [, ]. The structure of these polymers is influenced by the counteranion present. For instance, "spherical" anions like ClO4- and BF4- result in different polymer conformations compared to slightly "elongated" anions like CF3COO- and CF3SO3- []. The flexibility of the ligand allows it to adopt different conformations to accommodate varying anion sizes and shapes.
Q6: Are there any examples of this compound forming supramolecular polymers with other metals?
A6: Yes, this compound (L1-Ph) reacts with HAuCl4·3H2O to form a discrete compound, [Au2L(1-Ph)Cl2] (complex 3) []. This complex, along with its analogues incorporating other dithioether ligands, can assemble into supramolecular polymers via Au-Au interactions, showcasing the versatility of this compound in building diverse metal-organic architectures.
Q7: How does this compound contribute to the synthesis of unique polycarbosilane structures?
A7: this compound serves as a precursor for generating trianionic synthons [, ]. These synthons react with dichlorodimethylsilane to yield novel cage polycarbosilanes, such as dodecamethyl-2,3,5,6,7,8-hexasilabicyclo[2.2.2]octane []. This highlights the utility of this compound in constructing silicon-containing frameworks with intriguing structural features.
Q8: What are the safety considerations associated with handling this compound?
A8: this compound is known to be irritating to mucous membranes and the upper respiratory tract []. Inhalation, ingestion, contact with the eyes, and skin absorption should be avoided. The compound has a strong unpleasant odor. Proper personal protective equipment should be used during handling, and storage should be in a cool, dry place.
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